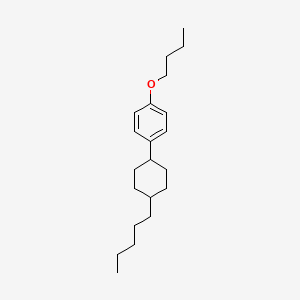
1-butoxy-4-(4-pentylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butoxy-4-(4-pentylcyclohexyl)benzene: is an organic compound with the molecular formula C21H34O. It is a colorless to pale yellow transparent liquid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-butoxy-4-(4-pentylcyclohexyl)benzene typically involves the reaction of 4-(4-pentylcyclohexyl)benzene with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1-butoxy-4-(4-pentylcyclohexyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Biology and Medicine: In biological research, this compound is used to study the interactions of liquid crystal molecules with biological membranes.
Mécanisme D'action
The mechanism of action of 1-butoxy-4-(4-pentylcyclohexyl)benzene primarily involves its ability to form liquid crystalline phases. These phases are characterized by their ordered molecular arrangement, which can interact with various molecular targets. In biological systems, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
- 4-(4-Pentylcyclohexyl)benzonitrile
- 4-(4-Pentylcyclohexyl)benzaldehyde
- 4-(4-Pentylcyclohexyl)benzoic acid
Comparison: 1-butoxy-4-(4-pentylcyclohexyl)benzene is unique due to its butoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, 4-(4-Pentylcyclohexyl)benzonitrile lacks the butoxy group, resulting in different reactivity and liquid crystalline behavior. Similarly, 4-(4-Pentylcyclohexyl)benzaldehyde and 4-(4-Pentylcyclohexyl)benzoic acid have different functional groups, leading to variations in their chemical reactions and applications .
Propriétés
Numéro CAS |
66227-21-2 |
|---|---|
Formule moléculaire |
C21H34O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
1-butoxy-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C21H34O/c1-3-5-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
Clé InChI |
UFZFIGQTSGIKME-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCC |
SMILES canonique |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCC |
| 66227-21-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-2-(butylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1659522.png)

![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] adamantane-1-carboxylate](/img/structure/B1659524.png)
![5-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)-1-phenyl-1H-tetrazole](/img/structure/B1659525.png)

![(4E,12E)-4,12-Dibenzylidene-8-phenyl-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B1659528.png)
![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B1659529.png)
![Ethyl 4-[1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B1659533.png)
![Ethyl 4-[1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B1659534.png)


![2-[[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1659537.png)
